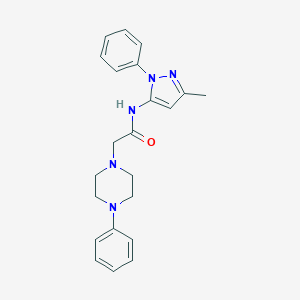
4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent.
作用机制
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline induces apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which is crucial for metastasis. Moreover, it has been found to be relatively non-toxic to normal cells, which is a desirable property for any potential anticancer agent.
实验室实验的优点和局限性
One of the advantages of using 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline in lab experiments is its potency against various cancer cell lines. This makes it a valuable tool for studying cancer biology and developing new anticancer therapies. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders the development of more effective treatments.
未来方向
There are several future directions for research on 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are known to be resistant to conventional therapies. Moreover, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Conclusion:
In conclusion, 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline is a synthetic compound that shows potential as an anticancer agent. Its mechanism of action is not fully understood, but it has been found to induce apoptosis and inhibit the migration and invasion of cancer cells. While it has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline involves the reaction of 4-chloro-3-nitroaniline with 2-chloroethylamine hydrochloride in the presence of a reducing agent, followed by the reaction with 2,4-difluoroanisole. The final product is obtained after purification using column chromatography.
科学研究应用
4-Chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Moreover, it has also been found to be effective in overcoming drug resistance in cancer cells.
属性
分子式 |
C12H10Cl2FN |
|---|---|
分子量 |
258.12 g/mol |
IUPAC 名称 |
4-chloro-3-(2-chloroethyl)-6-fluoro-2-methylquinoline |
InChI |
InChI=1S/C12H10Cl2FN/c1-7-9(4-5-13)12(14)10-6-8(15)2-3-11(10)16-7/h2-3,6H,4-5H2,1H3 |
InChI 键 |
VENGHQRTHAHFAY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=C1CCCl)Cl |
规范 SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)F)Cl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292768.png)
![2,4-Bis(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292770.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B292775.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292776.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292777.png)
![8,8-dimethyl-5-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292778.png)
![ethyl 1-phenyl-5-[(4-toluidinocarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292781.png)
![6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B292782.png)
![N,N-dibenzyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B292783.png)
![6-amino-5-{(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292787.png)
![6-amino-5-{(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292788.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B292789.png)